![molecular formula C3H6ClN3 B1589882 1H-pyrazol-3-amine hydrochloride CAS No. 34045-29-9](/img/structure/B1589882.png)
1H-pyrazol-3-amine hydrochloride
Overview
Description
1H-pyrazol-3-amine hydrochloride, also known as 3-aminopyrazole hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine .
Molecular Structure Analysis
The molecular structure of 1H-pyrazol-3-amine consists of a five-membered ring with two adjacent nitrogen atoms (pyrrole-type and pyridine-type) and three carbon atoms . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including those involving acylpyrazoles, aminopyrazoles, and bioactivities . For instance, it can serve as a precursor for the synthesis of more complex structures with diverse biological properties.
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry
1H-pyrazol-3-amine hydrochloride: is a versatile compound in medicinal chemistry due to its structural similarity to biologically active molecules . It serves as a scaffold for developing new therapeutic agents, particularly in the design of kinase inhibitors and anti-inflammatory drugs. Its derivatives have been explored for their potential in treating bacterial and viral infections, showcasing the compound’s broad applicability in drug discovery .
Drug Discovery
In drug discovery, 1H-pyrazol-3-amine hydrochloride derivatives are advantageous frameworks for creating ligands for various receptors and enzymes . They have been instrumental in the development of anticancer and anti-inflammatory compounds, with recent approvals like Pirtobrutinib highlighting their significance .
Agrochemistry
The compound’s derivatives play a crucial role in agrochemistry as raw materials and intermediates in the synthesis of agrochemicals . They contribute to the development of new pesticides and herbicides, addressing the growing need for sustainable agricultural practices.
Coordination Chemistry
1H-pyrazol-3-amine hydrochloride: is utilized in coordination chemistry to synthesize complex molecules with potential applications in catalysis and material science . Its ability to act as a ligand for metal ions expands its use in creating novel organometallic complexes.
Organometallic Chemistry
In organometallic chemistry, the compound serves as a building block for creating new materials with unique electronic and magnetic properties . Its incorporation into metal-organic frameworks (MOFs) and coordination polymers is a testament to its versatility in this field.
Synthesis
As a raw material and intermediate, 1H-pyrazol-3-amine hydrochloride is essential in organic synthesis . It is involved in the preparation of various heterocyclic compounds, demonstrating its importance in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with several targets. The primary targets of 1H-pyrazol-3-amine hydrochloride include receptors or enzymes such as p38MAPK, different kinases, and COX . These targets play crucial roles in various biological processes, including inflammation, cell growth, and apoptosis .
Mode of Action
The interaction of 1H-pyrazol-3-amine hydrochloride with its targets results in significant changes in cellular processes. For instance, when 1H-pyrazol-3-amine hydrochloride binds to p38MAPK, it inhibits the kinase’s activity . This inhibition can lead to the modulation of the downstream signaling pathways regulated by p38MAPK .
Biochemical Pathways
1H-pyrazol-3-amine hydrochloride affects several biochemical pathways through its interaction with its targets. The inhibition of p38MAPK, for example, can impact the MAPK signaling pathway, which plays a critical role in cellular responses to cytokines and stress . By modulating this pathway, 1H-pyrazol-3-amine hydrochloride can influence various downstream effects, including cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of 1H-pyrazol-3-amine hydrochloride’s action are diverse, given its interaction with multiple targets. For instance, by inhibiting p38MAPK, 1H-pyrazol-3-amine hydrochloride can potentially exert anti-inflammatory effects . Moreover, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that 1H-pyrazol-3-amine hydrochloride might also have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABLNFZVSVWKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480055 | |
Record name | 1H-pyrazol-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34045-29-9 | |
Record name | 1H-pyrazol-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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